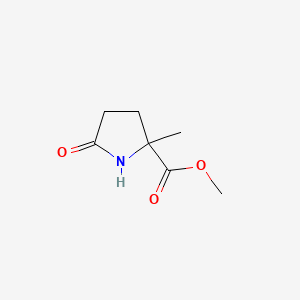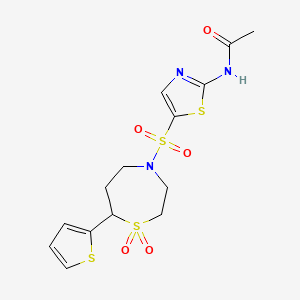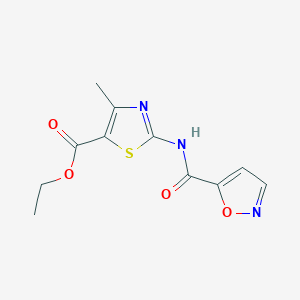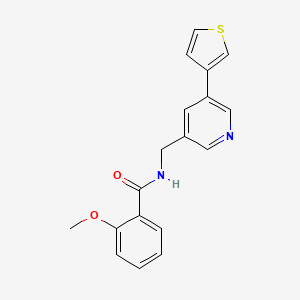![molecular formula C19H19ClN2O3S B3012067 N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898427-33-3](/img/structure/B3012067.png)
N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" is a novel chemical entity that belongs to a class of sulfonamide-bearing compounds. These compounds are known for their diverse biological activities, including substantial antitumor activity both in vitro and in vivo. The sulfonamide moiety is particularly significant as it contributes to the inhibition of carbonic anhydrase (CA) isozymes, which is a prominent mechanism in anticancer activity .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to create new quinoline and pyrimido[4,5-b]quinoline derivatives that bear a sulfonamide group. These compounds are designed to meet the pharmacophoric requirements for CA inhibiting anticancer drugs. The synthesis process for these compounds, although not detailed for this specific compound, generally involves creating a core quinoline or pyrimidoquinoline structure and subsequently introducing a sulfonamide group to achieve the desired biological activity .
Molecular Structure Analysis
While the specific molecular structure analysis of "this compound" is not provided, similar compounds in the sulfonamide class have been studied. For instance, the crystal structure analysis of related pyrrolo[2,3-b]quinoxalines has been conducted, revealing their supramolecular interactions, which are crucial for their biological activity. These structural analyses are essential for understanding how these compounds interact with their biological targets, such as enzymes or receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonamide compounds typically include the formation of the core heterocyclic structure followed by the introduction of the sulfonamide group. In related work, the synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines was achieved using methane sulfonamide or p-toluene sulfonamide as an ammonia surrogate in the presence of Cu(OAc)2, which suggests that copper-mediated reactions may be involved in the synthesis of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not explicitly detailed in the provided papers. However, the properties of sulfonamide compounds are generally characterized by their solubility, stability, and ability to form hydrogen bonds, which are important for their interaction with biological targets. The antitumor activity of these compounds is often evaluated through their IC50 values, which measure the concentration required to inhibit cancer cell growth by 50%. For example, compounds from the same class have shown IC50 values comparable to or better than the reference drug doxorubicin, indicating their potential efficacy as anticancer agents .
科学的研究の応用
Diuretic Properties and Hypertension Treatment
Research has identified compounds structurally similar to N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, demonstrating strong diuretic properties. These properties suggest potential application as a remedy for hypertension. For example, Shishkina et al. (2018) found polymorphic modifications of a related compound with significant diuretic characteristics, which could be useful in treating hypertension (Shishkina et al., 2018). Ukrainets et al. (2018) also studied compounds in the same chemical family, revealing their effectiveness in enhancing urinary function, an indicator of their diuretic impact (Ukrainets et al., 2018).
Antibacterial Activities
The antibacterial properties of similar compounds have been examined, which might indicate potential applications for this compound in treating infections. Ishikawa et al. (1990) synthesized a series of compounds in this chemical class that demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Potential Use in Asthma Treatment
Compounds within the same chemical family have been explored for their roles in asthma treatment due to their antagonistic effects on histamine and platelet-activating factor, both relevant in asthma pathophysiology. Paris et al. (1995) conducted a study on pyrrolo[3,2,1-ij]quinoline derivatives, revealing their potential application in asthma therapy due to their activities against histamine, platelet-activating factor, and leukotrienes (Paris et al., 1995).
Caspase-3 Inhibitory Activity
The caspase-3 inhibitory activity observed in related compounds suggests potential applications in areas like cancer research and apoptosis regulation. Kravchenko et al. (2005) described the synthesis of similar compounds with potent inhibitory effects on caspase-3, a key player in apoptosis (Kravchenko et al., 2005).
作用機序
将来の方向性
There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-11-5-6-14(20)9-17(11)21-26(24,25)15-8-13-4-3-7-22-18(13)16(10-15)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMMQJAJBOTFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)
![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)
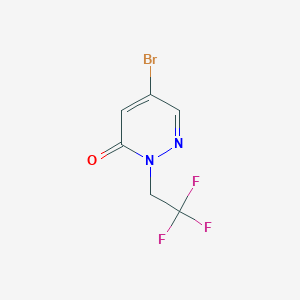
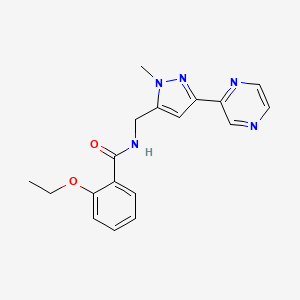
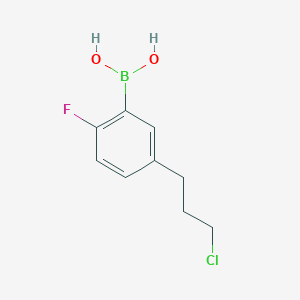

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)
![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)
